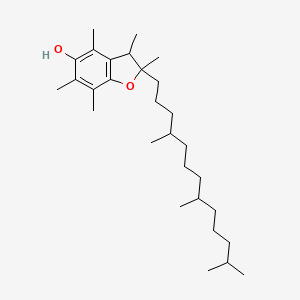
2,3-Dihydro-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-5-benzofuranol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydro-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-5-benzofuranol is a complex organic compound characterized by its unique structure, which includes multiple methyl groups and a benzofuranol core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-5-benzofuranol typically involves multi-step organic reactions. The process begins with the preparation of the benzofuranol core, followed by the introduction of the methyl groups and the trimethyltridecyl side chain. Common reagents used in these reactions include methylating agents, such as methyl iodide, and catalysts like palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in managing the complex reaction conditions and scaling up the production process.
化学反应分析
Types of Reactions
2,3-Dihydro-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-5-benzofuranol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
科学研究应用
2,3-Dihydro-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-5-benzofuranol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings.
作用机制
The mechanism of action of 2,3-Dihydro-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-5-benzofuranol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating various biochemical pathways.
相似化合物的比较
Similar Compounds
2,3-Dihydro-2,3,4,6,7-pentamethyl-5-benzofuranol: Lacks the trimethyltridecyl side chain.
2,3,4,6,7-Pentamethyl-5-benzofuranol: Lacks the dihydro and trimethyltridecyl groups.
2,3-Dihydro-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-benzofuran: Lacks the hydroxyl group.
Uniqueness
The uniqueness of 2,3-Dihydro-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-5-benzofuranol lies in its specific combination of functional groups and side chains, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
生物活性
2,3-Dihydro-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-5-benzofuranol (CAS No. 185672-33-7) is a compound often categorized as an impurity of vitamin E. Its structural complexity and potential biological activities have garnered interest in various fields including pharmacology and biochemistry. This article explores the biological activity of this compound, focusing on its antioxidant properties and potential therapeutic applications.
- Molecular Formula : C29H50O2
- Molecular Weight : 430.71 g/mol
- CAS Number : 185672-33-7
- Structural Characteristics : The compound contains a benzofuran moiety which is significant for its biological activity.
Antioxidant Properties
Research indicates that compounds similar to 2,3-dihydro-5-benzofuranols exhibit antioxidant activities that can inhibit leukotriene biosynthesis. In a study evaluating various derivatives of this class, it was found that while the benzofuranol ring system itself was not a potent inhibitor of leukotriene biosynthesis, it served as a useful template for designing more effective antioxidant-based inhibitors . The biological evaluation showed that the potency of these compounds could be predicted based on their lipophilicity (log P), suggesting that modifications to the structure could enhance their biological efficacy.
Neuroprotective Effects
Another significant area of research has focused on the neuroprotective effects of related benzofuran compounds. A study demonstrated that certain analogues could protect against head injury in mice by inhibiting lipid peroxidation and scavenging superoxyl radicals . This suggests that this compound may also possess similar protective effects through its antioxidant properties.
Study on Leukotriene Inhibition
In a controlled study involving isolated human polymorphonuclear leukocytes, several 2,3-dihydro-5-benzofuranol derivatives were synthesized and tested for their ability to inhibit leukotriene biosynthesis. The results indicated that while these compounds were not highly potent inhibitors individually, they provided insights into structural modifications that could enhance their activity .
Neuroprotection in Animal Models
A series of experiments evaluated the neuroprotective potential of alpha-tocopherol analogues against traumatic brain injury. The criteria for effectiveness included inhibition of lipid peroxidation and superoxyl radical scavenging capabilities. One specific analogue demonstrated significant neuroprotective effects in vivo . This highlights the potential for similar compounds like this compound to be explored further for therapeutic applications in neuroprotection.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C29H50O2 |
| Molecular Weight | 430.71 g/mol |
| CAS Number | 185672-33-7 |
| Antioxidant Activity | Moderate |
| Neuroprotective Potential | Yes |
属性
IUPAC Name |
2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-3H-1-benzofuran-5-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50O2/c1-19(2)13-10-14-20(3)15-11-16-21(4)17-12-18-29(9)25(8)26-24(7)27(30)22(5)23(6)28(26)31-29/h19-21,25,30H,10-18H2,1-9H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIMOLIQGNWOJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(C(=C(C(=C2C)O)C)C)OC1(C)CCCC(C)CCCC(C)CCCC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














